(2-(O-Tolyl)thiazol-4-YL)methanamine
CAS No.: 885280-68-2
Cat. No.: VC2462023
Molecular Formula: C11H12N2S
Molecular Weight: 204.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 885280-68-2 |
---|---|
Molecular Formula | C11H12N2S |
Molecular Weight | 204.29 g/mol |
IUPAC Name | [2-(2-methylphenyl)-1,3-thiazol-4-yl]methanamine |
Standard InChI | InChI=1S/C11H12N2S/c1-8-4-2-3-5-10(8)11-13-9(6-12)7-14-11/h2-5,7H,6,12H2,1H3 |
Standard InChI Key | NGKRWTGCZXPKCO-UHFFFAOYSA-N |
SMILES | CC1=CC=CC=C1C2=NC(=CS2)CN |
Canonical SMILES | CC1=CC=CC=C1C2=NC(=CS2)CN |
Introduction
Chemical Identity and Structural Characteristics
(2-(O-Tolyl)thiazol-4-YL)methanamine, identified by CAS number 885280-68-2, is a thiazole-based compound containing three essential structural components: a thiazole heterocyclic ring, an o-tolyl group (2-methylphenyl) at the 2-position, and a methanamine group (CH2NH2) at the 4-position . The thiazole ring provides a stable scaffold that precisely orients the functional groups in three-dimensional space, contributing to the compound's potential biological activities.
The structural arrangement features a five-membered thiazole heterocyclic ring containing both sulfur and nitrogen atoms. This heterocycle is connected to the o-tolyl group, where the methyl substituent is positioned at the ortho position of the phenyl ring, creating specific steric effects and electronic distribution patterns that influence the compound's reactivity and binding properties.
Chemical Identification and Nomenclature
Various identification systems exist for this compound, providing researchers with standardized methods to reference the molecule across different databases and publications:
Identifier Type | Value |
---|---|
CAS Number | 885280-68-2 |
IUPAC Name | [2-(2-methylphenyl)-1,3-thiazol-4-yl]methanamine |
Molecular Formula | C11H12N2S |
Molecular Weight | 204.29 g/mol |
InChI | InChI=1S/C11H12N2S/c1-8-4-2-3-5-10(8)11-13-9(6-12)7-14-11/h2-5,7H,6,12H2,1H3 |
InChIKey | NGKRWTGCZXPKCO-UHFFFAOYSA-N |
SMILES | CC1=CC=CC=C1C2=NC(=CS2)CN |
PubChem Compound ID | 16494957 |
Physical and Chemical Properties
The physical and chemical properties of (2-(O-Tolyl)thiazol-4-YL)methanamine determine its behavior in various chemical reactions, biological systems, and potential applications. Understanding these properties is crucial for researchers working with this compound.
Physicochemical Properties
The compound exhibits a balance of hydrophilic and hydrophobic characteristics, making it potentially useful in diverse applications:
These properties collectively suggest that (2-(O-Tolyl)thiazol-4-YL)methanamine has favorable drug-like characteristics, with potential ability to cross biological membranes while maintaining sufficient water solubility .
Structural Reactivity
The compound's reactivity is defined by its functional groups and electronic distribution. The primary amine group (methanamine) serves as a nucleophilic center capable of participating in various reactions including:
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Nucleophilic substitutions with electrophiles
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Condensation reactions with carbonyl compounds
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Amide formation with carboxylic acids or their derivatives
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Salt formation with acids
The thiazole ring contributes aromaticity and can participate in electrophilic aromatic substitution reactions, though with decreased reactivity compared to benzene. The nitrogen atom in the thiazole ring can act as a weak base and hydrogen bond acceptor, while the sulfur atom provides distinct electronic properties to the heterocycle .
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